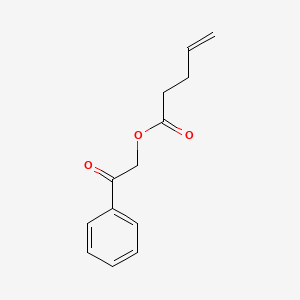
2-Oxo-2-phenylethyl pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl pent-4-enoate is a chemical compound with a unique structure that includes both a phenyl group and an enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxo-2-phenylethyl pent-4-enoate involves the Grignard reaction. This method includes the reaction of beta-bromophenylethane with magnesium to form a Grignard reagent, which then reacts with diethyl oxalate to produce the desired compound . The reaction conditions typically involve the use of methyl tert-butyl ether as a solvent, with the reaction temperature ranging from 30 to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl pent-4-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enoate moiety to an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl pent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl pent-4-enoate involves its interaction with specific molecular targets. For example, it can form CoA adducts that inhibit enzymes like MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This inhibition occurs through the interaction of the CoA adduct carboxylate with the enzyme’s oxyanion hole, a conserved structural motif .
Comparison with Similar Compounds
Similar Compounds
2-Oxopent-4-enoate: Shares the enoate moiety but lacks the phenyl group.
4-Oxo-4-phenylbut-2-enoate: Similar structure but with different substituents.
Uniqueness
2-Oxo-2-phenylethyl pent-4-enoate is unique due to its combination of a phenyl group and an enoate moiety, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.
Properties
CAS No. |
918950-40-0 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
phenacyl pent-4-enoate |
InChI |
InChI=1S/C13H14O3/c1-2-3-9-13(15)16-10-12(14)11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 |
InChI Key |
FQYHSQCJXBPLHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


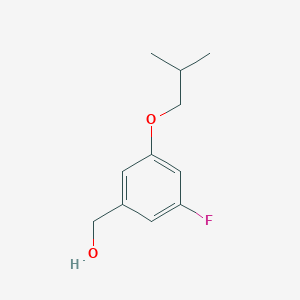
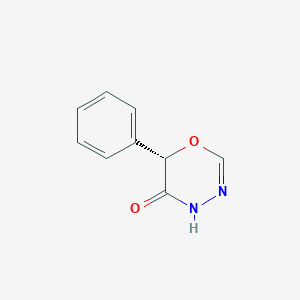

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
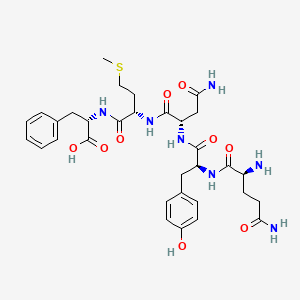
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)

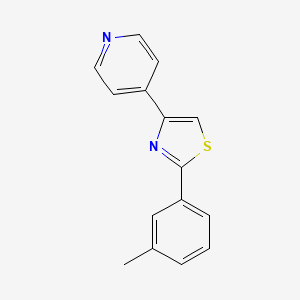
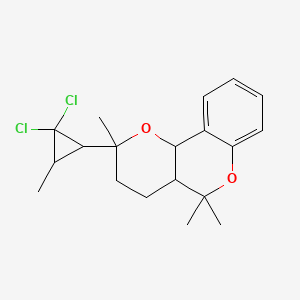
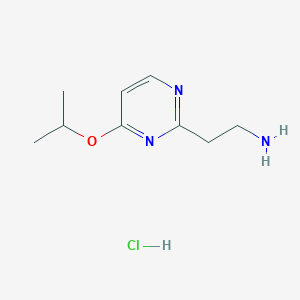
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
